molecular formula C21H27N5O5S B1493653 4-trans-Hydroxyglipizide CAS No. 38207-36-2

4-trans-Hydroxyglipizide

Cat. No. B1493653
CAS RN: 38207-36-2
M. Wt: 461.5 g/mol
InChI Key: WPQWQJBFAJEUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-trans-Hydroxyglipizide is a metabolite of glipizide . Glipizide is an oral rapid- and short-acting anti-diabetic drug from the sulfonylurea class . It is classified as a second-generation sulfonylurea, which means that it undergoes enterohepatic circulation .


Synthesis Analysis

Glipizide is metabolized by CYP2C9 and CYP2C19 to inactive metabolites in 3-cis-hydroxyglipizide (15%) and 4-trans-hydroxyglipizide (71%) . Alterations in glipizide plasma concentrations caused by metabolic phase variations can affect the therapy’s effectiveness .


Chemical Reactions Analysis

Glipizide is mainly eliminated by hepatic biotransformation, where less than 10% of the initial dose of the drug can be detected in the urine and feces as unchanged glipizide .

Scientific Research Applications

I have conducted a search for the scientific research applications of “4-trans-Hydroxyglipizide”, also known as “trans-4’-Hydroxyglipizide”. However, the search results did not provide specific applications for this compound. The information available suggests that it is a metabolite of Glipizide, a sulfonylurea antidiabetic medication, which is metabolized by CYP2C9 and CYP2C19 to inactive metabolites including 4-trans-Hydroxyglipizide .

Mechanism of Action

Target of Action

4-trans-Hydroxyglipizide is a metabolite of glipizide , a sulfonylurea medication used in Type 2 Diabetes to sensitize pancreatic beta cells and stimulate insulin release . The primary target of 4-trans-Hydroxyglipizide, like glipizide, is the pancreatic beta cells .

Mode of Action

4-trans-Hydroxyglipizide, as a metabolite of glipizide, likely shares a similar mode of action. Glipizide works by stimulating the insulin release from the pancreatic beta cells, thereby increasing the plasma concentrations of insulin . This action depends on the functional beta cells in the pancreatic islets .

Biochemical Pathways

The formation of 4-trans-Hydroxyglipizide involves the metabolic oxidation of the parent drug, glipizide . Glipizide is metabolized by CYP2C9 and CYP2C19 to inactive metabolites, including 4-trans-Hydroxyglipizide . This metabolic phase can affect the therapy’s effectiveness .

Pharmacokinetics

4-trans-Hydroxyglipizide is mainly eliminated by hepatic biotransformation . Less than 10% of the initial dose of the drug can be detected in the urine and feces as unchanged glipizide . About 80% of the metabolites of glipizide, including 4-trans-Hydroxyglipizide, is excreted in the urine, while 10% is excreted in the feces .

Result of Action

The result of 4-trans-Hydroxyglipizide’s action would be similar to that of glipizide, given it is a metabolite of the latter. The primary therapeutic action of glipizide, and by extension 4-trans-Hydroxyglipizide, is to increase plasma concentrations of insulin . This leads to improved glycemic control in adults with type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of 4-trans-Hydroxyglipizide can be influenced by various environmental factors. For instance, co-administered medicinal herbs can modify a drug’s pharmacokinetics, effectiveness, and toxicity . Also, alterations in glipizide plasma concentrations caused by metabolic phase variations can affect the therapy’s effectiveness .

Future Directions

Future research could focus on the potential pharmacokinetics of herb–drug interactions between Glipizide and other substances . This could help to understand how these interactions might alter the pharmacokinetic parameters of glipizide and its metabolites, including 4-trans-Hydroxyglipizide.

properties

IUPAC Name

N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5S/c1-14-12-24-19(13-23-14)20(28)22-11-10-15-2-8-18(9-3-15)32(30,31)26-21(29)25-16-4-6-17(27)7-5-16/h2-3,8-9,12-13,16-17,27H,4-7,10-11H2,1H3,(H,22,28)(H2,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQWQJBFAJEUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-trans-Hydroxyglipizide

CAS RN

38207-36-2
Record name trans-4'-Hydroxyglipizide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038207362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRANS-4'-HYDROXYGLIPIZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R9UDL8BU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-trans-Hydroxyglipizide
Reactant of Route 2
Reactant of Route 2
4-trans-Hydroxyglipizide
Reactant of Route 3
Reactant of Route 3
4-trans-Hydroxyglipizide
Reactant of Route 4
Reactant of Route 4
4-trans-Hydroxyglipizide
Reactant of Route 5
Reactant of Route 5
4-trans-Hydroxyglipizide
Reactant of Route 6
4-trans-Hydroxyglipizide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.